molecular formula C27H23N3O3S B2380497 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 902293-73-6

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2380497
CAS RN: 902293-73-6
M. Wt: 469.56
InChI Key: XLNCRAXJHAQUFX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzothieno[3,2-d]pyrimidin-1(2H)-one, a benzyl group, and an acetamide group attached to a phenyl ring . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the benzothieno[3,2-d]pyrimidin-1(2H)-one and benzyl groups. These planar structures often enable π-π stacking and π-π T-shaped interactions, which could be important in its interactions with other molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzothieno[3,2-d]pyrimidin-1(2H)-one group could potentially undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure. For example, the presence of the benzothieno[3,2-d]pyrimidin-1(2H)-one and benzyl groups could contribute to its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Synthetic Methodology and Medicinal Chemistry

The synthesis of benzo[b][1,4]oxazepines from 2-aminophenols and alkynones in 1,4-dioxane at 100 °C provides a novel route to these rare benzoxazepine derivatives . Researchers have explored their potential as building blocks for drug discovery, especially in the context of medicinal chemistry. These compounds may exhibit interesting biological activities, making them valuable targets for drug development.

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential applications in various fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-benzyl-4,6-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine with N-(4-ethylphenyl)acetamide in the presence of a coupling agent.", "Starting Materials": [ "2-amino-3-benzyl-4,6-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine", "N-(4-ethylphenyl)acetamide", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "To a stirred solution of 2-amino-3-benzyl-4,6-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine (1.0 equiv) in dry DMF, add the coupling agent (1.2 equiv) and stir for 10 minutes.", "Add N-(4-ethylphenyl)acetamide (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid." ] }

CAS RN

902293-73-6

Product Name

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Molecular Formula

C27H23N3O3S

Molecular Weight

469.56

IUPAC Name

2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C27H23N3O3S/c1-2-18-12-14-20(15-13-18)28-23(31)17-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)16-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3,(H,28,31)

InChI Key

XLNCRAXJHAQUFX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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